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Compound of Interest

Compound Name:
4-[1-(butan-2-yl)-1H-pyrazol-4-

yl]piperidine

CAS No.: 2091731-54-1

Cat. No.: B1485214

Get Quote

Executive Summary
The pyrazole-piperidine scaffold represents a "privileged structure" in medicinal chemistry,

capable of addressing diverse biological targets by modulating the linker geometry and

substitution vectors. This hybrid architecture combines the hydrogen-bonding capability and

aromatic planarity of the pyrazole (acting as a hinge-binder in kinases or a polar core in GPCR

ligands) with the solubility and basicity of the piperidine (often exploiting solvent-exposed

regions or salt-bridging residues).

Key Therapeutic Areas:

Metabolic Disorders: Potent GPR119 agonists for Type 2 Diabetes (T2D).[1][2][3]

Oncology: ATP-competitive inhibitors targeting SRC, CDK, and ALK kinases.

Inflammation: Modulation of NAAA (N-acylethanolamine-hydrolyzing acid amidase).
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Structural Architecture & Chemical Space
To rationally design bioactive agents, one must distinguish between the two primary

architectural classes of this scaffold.

Class A: Linked Systems (Flexible)
The pyrazole and piperidine rings are connected via a linker (C-C, C-N, or ether). This allows

the molecule to adopt distinct conformations to fit deep hydrophobic pockets.

Example:GPR119 Agonists (e.g., GSK-1292263).[1]

Pharmacophore: The piperidine nitrogen often requires "capping" (carbamate or heteroaryl)

to engage specific residues (e.g., hydrophobic clamp).

Class B: Fused Systems (Rigid)
The piperidine ring is fused to the pyrazole (e.g., pyrazolo[1,5-a]piperidine). These are

conformationally restricted, often used to mimic the adenine ring of ATP in kinase inhibitors.

Visualizing the SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for a typical

GPR119 agonist derived from this scaffold.
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Figure 1: Pharmacophore assembly of a linked pyrazole-piperidine GPR119 agonist. The "N-

Cap" is the primary driver of agonistic activity.
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Metabolic Disorders: GPR119 Agonism
GPR119 is a G

s-coupled GPCR expressed in pancreatic

-cells and intestinal L-cells.[3]

Mechanism: Activation triggers cAMP accumulation

PKA activation

Glucose-Dependent Insulin Secretion (GSIS) and GLP-1 release.

Scaffold Role: The pyrazole-piperidine moiety mimics endogenous lipid metabolites (like

oleoylethanolamide). The piperidine nitrogen must be acylated or arylated (the "cap") to

maintain potency; free amines are typically inactive.

Oncology: Kinase Inhibition
In kinase inhibitors, the pyrazole often serves as the hinge binder, forming hydrogen bonds with

the ATP-binding pocket (e.g., residues like Met318 in c-Src).

Selectivity: The piperidine tail extends into the solvent-exposed region or the ribose-binding

pocket, improving solubility and pharmacokinetic (PK) properties.

Target Examples:

SRC/ABL: Dual inhibition by pyrazolo[3,4-d]pyrimidines.

CDK2/Cyclin E: Linked pyrazole-piperidines stabilize the inactive kinase conformation.

Experimental Protocols
Protocol A: Synthesis of a Representative Pyrazole-
Piperidine (GPR119 Agonist)
Context: This protocol describes the synthesis of a linked system via nucleophilic aromatic

substitution (
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), a robust method for generating the "capped" piperidine architecture.

Target Molecule:1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl derivative.[1]

Reagents & Equipment:

4-Hydroxypiperidine derivative (Starting Material A)

5-Chloro-3-isopropyl-1,2,4-oxadiazole (Starting Material B)

Potassium Carbonate (

), anhydrous

Dimethyl sulfoxide (DMSO) or DMF

Rotary evaporator, Oil bath, TLC silica plates.

Step-by-Step Methodology:

Preparation: In a round-bottom flask, dissolve Starting Material A (1.0 equiv) and Starting

Material B (1.1 equiv) in anhydrous DMSO (0.5 M concentration).

Base Addition: Add

(2.5 equiv) to the solution.

Reaction: Heat the mixture to 100°C under an inert atmosphere (

) for 12 hours.

Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The product

should appear as a new, less polar spot.

Work-up: Cool to room temperature. Pour the mixture into ice-water (10x volume). Extract

with Ethyl Acetate (3x).

Purification: Wash combined organic layers with brine, dry over
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, and concentrate. Purify via flash column chromatography (Silica gel, 0-50% EtOAc in
Hexanes).

Validation:

1H NMR (DMSO-d6): Look for the disappearance of the piperidine NH signal and the

presence of the isopropyl septet (~2.9 ppm) from the oxadiazole cap.

Protocol B: Functional Assay (LANCE Ultra cAMP)
Context: To verify GPR119 agonism, one must measure intracellular cAMP levels in HEK293

cells stably expressing human GPR119.

Assay Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

competition assay between endogenous cAMP and a Europium-labeled cAMP tracer binding to

a ULight-labeled antibody.[4]

Step-by-Step Methodology:

Cell Preparation: Harvest HEK293-hGPR119 cells. Resuspend in Stimulation Buffer (HBSS,

5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4) at 2,000 cells/µL.

Compound Addition:

Dispense 5 µL of the synthesized pyrazole-piperidine (serial dilution in stimulation buffer)

into a white 384-well OptiPlate.

Add 5 µL of cell suspension (10,000 cells/well).

Control: Use Forskolin (10 µM) as a positive control for max cAMP.

Incubation: Incubate for 30 minutes at room temperature (RT).

Detection:

Add 5 µL of Eu-cAMP Tracer (4x working solution).[4]

Add 5 µL of ULight-anti-cAMP Antibody (4x working solution).[5]
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Readout: Incubate for 1 hour at RT. Read on a TR-FRET compatible plate reader (e.g.,

EnVision).[6][7]

Excitation: 320/340 nm.[4][7]

Emission: 615 nm (Eu) and 665 nm (ULight).[7]

Analysis: Calculate the ratio (665/615 nm). Signal is inversely proportional to cAMP

concentration.[6]

Signaling Pathway Visualization
The following diagram details the GPR119 signaling cascade activated by the pyrazole-

piperidine agonist, leading to the therapeutic effect (insulin secretion).
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Figure 2: GPR119 signaling cascade.[2] The agonist triggers Gs-coupling, elevating cAMP,

which acts via PKA and Epac2 to drive glucose-dependent insulin secretion.

Summary of Biological Data
Compound
Class
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Key Structural
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Activity
(IC50/EC50)
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GPR119 Agonist GPR119

Piperidine N-

capped with

1,2,4-oxadiazole

EC50: ~4–10 nM
Increased insulin

secretion (GSIS)

Kinase Inhibitor c-Src
Pyrazolopyrimidi

ne fused core
IC50: < 10 nM

Inhibition of

tumor cell

proliferation

NAAA Inhibitor NAAA

Pyrazole-

sulfonamide

linker

IC50: ~0.3 µM
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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